N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
CAS No.: 921835-68-9
VCID: VC8320122
Molecular Formula: C20H18BrN3O3S
Molecular Weight: 460.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 921835-68-9](/images/structure/VC8320122.png)
Description |
Synthesis and CharacterizationThe synthesis of such compounds typically involves multi-step reactions, starting with the formation of the thiazole ring, followed by the introduction of the carbamoyl group and the benzamide moiety. Characterization involves spectroscopic methods like NMR and IR, along with elemental analysis to confirm the molecular structure. Biological ActivitiesThiazole derivatives have been extensively studied for their antimicrobial and anticancer activities. For example, compounds like 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising results against microbial infections and cancer cell lines . While specific data on N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is not available, similar compounds suggest potential applications in these areas. Research Findings and Future DirectionsGiven the lack of specific research on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. Molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) modeling could provide insights into its potential as a therapeutic agent .
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CAS No. | 921835-68-9 | ||||||||
Product Name | N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide | ||||||||
Molecular Formula | C20H18BrN3O3S | ||||||||
Molecular Weight | 460.3 g/mol | ||||||||
IUPAC Name | N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | ||||||||
Standard InChI | InChI=1S/C20H18BrN3O3S/c1-12-9-14(21)5-8-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-3-6-16(27-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) | ||||||||
Standard InChIKey | ZNGYQGOFXSISHB-UHFFFAOYSA-N | ||||||||
SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | ||||||||
Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | ||||||||
PubChem Compound | 27476615 | ||||||||
Last Modified | Aug 20 2023 |
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